Lqh II
Description
Lqh II is a scorpion α-toxin derived from Leiurus quinquestriatus hebraeus venom, known for its potent modulation of voltage-gated sodium (NaV) channels. It primarily targets receptor site 3, located in the voltage-sensing module of domain IV (DIV), to inhibit fast inactivation, prolonging channel opening and enhancing sodium influx . Studies on human cardiac (hH1) and skeletal muscle (hI) channels reveal that this compound accelerates recovery from fast inactivation and alters slow inactivation kinetics, with binding properties influenced by voltage-dependent association/dissociation rates . Its effects are concentration-dependent, though low concentrations may lead to overestimated EC50 values due to slow binding kinetics .
Properties
Molecular Weight |
7,235.4 Da |
|---|---|
Purity |
≥ 91% (capillary electrophoresis) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Lqh III
Binding and Dissociation Kinetics
Lqh III exhibits markedly slower association and dissociation kinetics compared to Lqh II. At −120 mV, this compound’s association time constant (τon) in hH1 channels is 2.7 s, while Lqh III requires 45 s . Dissociation at +100 mV is also slower for Lqh III (τoff = 2,010 ms) versus this compound (τoff = 30 ms) . This slow kinetics limits steady-state measurements in electrophysiological assays .
Effects on Inactivation
- Fast Inactivation : Lqh III removes fast inactivation more effectively in hH1 channels, increasing the slow inactivation component to 90% (vs. 81% for this compound at 0 mV) .
- Slow Inactivation : Lqh III enhances slow inactivation more strongly in hH1 channels (72% steady-state slow inactivation at 102 mV) compared to this compound (42%) . However, in hI channels, this compound shows greater effects, indicating channel-specific modulation .
Target Specificity
Lqh III demonstrates 100-fold higher potency on hNaV1.7 (peripheral nervous system) than rNaV1.2 (central nervous system), whereas this compound shows 20-fold preference for rNaV1.2 .
Comparison with Lqh IT
Kinetic Properties
Lqh IT has intermediate kinetics between this compound and Lqh III. At 100 nM, its association τon is 4.1 s in hH1 channels, slower than this compound (2.7 s) but faster than Lqh III (45 s) . Dissociation τoff at +100 mV is 135 ms, aligning with its moderate potency .
Functional Modulation
Lqh IT’s effects on fast inactivation are less pronounced than Lqh III but more sustained than this compound. At 0 mV, it reduces the fast inactivation component to 72% in hH1 channels, compared to 81% (this compound) and 90% (Lqh III) . Its Hill coefficient (1.2) suggests cooperative binding distinct from this compound (Hill coefficient ~1.0) .
Comparison with LqhαIT
Structural and Functional Insights
LqhαIT, another α-toxin, shares structural homology with Aah2 (a North African scorpion toxin) but binds insect NaV channels with comparable affinity despite a smaller interface (495 Ų vs. Aah2’s 739 Ų) . Unlike this compound, LqhαIT preferentially modulates skeletal muscle channels, accelerating recovery from fast inactivation with a potency sequence: this compound > LqhαIT > Lqh III .
Kinetic Differences
LqhαIT’s association τon (3.8 s) and dissociation τoff (135 ms at +100 mV) are slower than this compound but faster than Lqh III, reflecting its intermediate functional profile .
Structural and Functional Determinants of Specificity
Key differences in toxin-channel interactions arise from:
- Receptor Site 3 Variations : Mutations in the S3-S4 linker of NaV DIV alter Lqh III’s binding affinity but minimally affect this compound .
- Voltage Dependence : this compound’s dissociation slope factor (25.9 mV) is steeper than Lqh III (24.8 mV), influencing voltage-sensitive unbinding .
- Interface Size : Despite smaller binding interfaces, toxins like LqhαIT achieve high affinity through complementary surface interactions .
Target Channel Specificity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
